
4-(4-Fluorophenyl)thiophene-3-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-Fluorophenyl)thiophene-3-carbaldehyde is an organic compound that belongs to the class of thiophene derivatives Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Fluorophenyl)thiophene-3-carbaldehyde can be achieved through several methods. One common approach involves the Vilsmeier-Haack reaction, where a thiophene derivative is treated with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3). The reaction typically proceeds under mild conditions and yields the desired aldehyde product.
Another method involves the Suzuki-Miyaura coupling reaction, where a boronic acid derivative of 4-fluorophenyl is coupled with a thiophene-3-boronic acid in the presence of a palladium catalyst and a base. This method allows for the formation of the carbon-carbon bond between the fluorophenyl and thiophene rings, followed by oxidation to introduce the formyl group.
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
4-(4-Fluorophenyl)thiophene-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous or acidic medium, CrO3 in acetic acid.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.
Substitution: Nitration with nitric acid (HNO3) and sulfuric acid (H2SO4), halogenation with bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products
Oxidation: 4-(4-Fluorophenyl)thiophene-3-carboxylic acid.
Reduction: 4-(4-Fluorophenyl)thiophene-3-methanol.
Substitution: Various substituted derivatives depending on the electrophile used.
科学研究应用
4-(4-Fluorophenyl)thiophene-3-carbaldehyde has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored as a precursor for drug development, particularly in the design of novel therapeutic agents targeting specific biological pathways.
Industry: Utilized in the production of organic semiconductors, light-emitting diodes (LEDs), and other electronic materials.
作用机制
The mechanism of action of 4-(4-Fluorophenyl)thiophene-3-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of cellular pathways. The presence of the fluorophenyl group can enhance binding affinity and specificity towards certain targets, while the thiophene ring may contribute to the compound’s overall stability and reactivity.
相似化合物的比较
4-(4-Fluorophenyl)thiophene-3-carbaldehyde can be compared with other thiophene derivatives, such as:
Thiophene-2-carbaldehyde: Lacks the fluorophenyl group, resulting in different chemical and biological properties.
4-(4-Chlorophenyl)thiophene-3-carbaldehyde: Similar structure but with a chlorine atom instead of fluorine, which may affect its reactivity and interactions.
Thiophene-3-carboxaldehyde: Lacks the phenyl group, leading to distinct chemical behavior and applications.
The presence of the fluorophenyl group in this compound imparts unique properties, such as increased lipophilicity and potential for specific biological interactions, making it a valuable compound for various research and industrial applications.
属性
分子式 |
C11H7FOS |
|---|---|
分子量 |
206.24 g/mol |
IUPAC 名称 |
4-(4-fluorophenyl)thiophene-3-carbaldehyde |
InChI |
InChI=1S/C11H7FOS/c12-10-3-1-8(2-4-10)11-7-14-6-9(11)5-13/h1-7H |
InChI 键 |
PMFQSOUCJQXCEZ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C2=CSC=C2C=O)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]piperidine](/img/structure/B13158708.png)
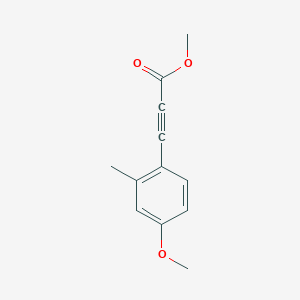
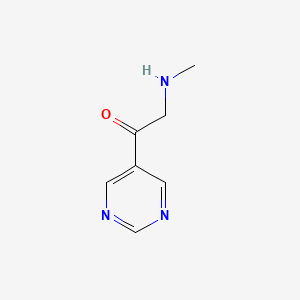
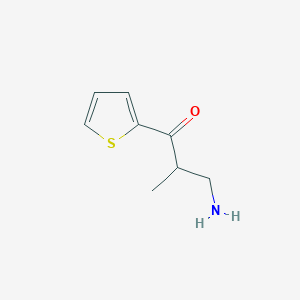

![Tert-butyl N-[2-hydroxy-2-(piperidin-2-YL)ethyl]carbamate](/img/structure/B13158732.png)


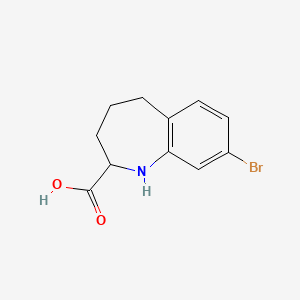
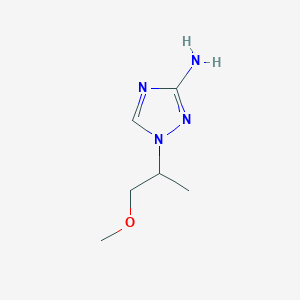
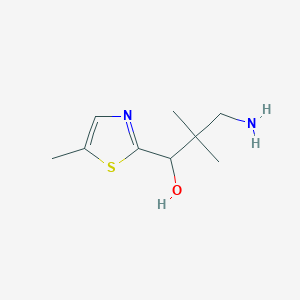
amine](/img/structure/B13158784.png)


